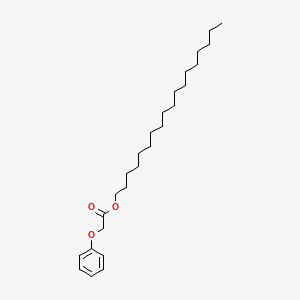
Octadecyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl phenoxyacetate: is an organic compound that belongs to the class of esters. It is formed by the esterification of phenoxyacetic acid with octadecanol. This compound is characterized by its long hydrophobic octadecyl chain and a phenoxyacetate group, making it useful in various applications, particularly in the field of surface chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl phenoxyacetate typically involves the esterification reaction between phenoxyacetic acid and octadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octadecyl phenoxyacetate can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phenoxyacetic acid and octadecanol.
Oxidation: The phenoxy group in this compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol and phenol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Phenoxyacetic acid and octadecanol.
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenol and octadecanol.
Scientific Research Applications
Chemistry: Octadecyl phenoxyacetate is used as a surfactant and emulsifier in various chemical formulations. Its hydrophobic tail and hydrophilic head allow it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: In biological research, this compound is used in the preparation of lipid bilayers and liposomes. These structures are essential for studying cell membrane dynamics and drug delivery systems.
Medicine: this compound is explored for its potential in drug delivery applications. Its ability to form stable liposomes makes it a candidate for encapsulating and delivering therapeutic agents to specific target sites in the body.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, coatings, and adhesives. Its surface-active properties improve the performance and durability of these products.
Mechanism of Action
The mechanism of action of octadecyl phenoxyacetate is primarily based on its amphiphilic nature. The long hydrophobic octadecyl chain interacts with hydrophobic surfaces or molecules, while the phenoxyacetate group interacts with hydrophilic environments. This dual interaction allows this compound to stabilize emulsions, form micelles, and enhance the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Octadecyl acetate: Similar in having an octadecyl chain but lacks the phenoxy group.
Phenoxyacetic acid esters: Similar in having the phenoxyacetic acid moiety but with different alkyl chains.
Octadecyl alcohol: Similar in having the octadecyl chain but lacks the ester linkage.
Uniqueness: Octadecyl phenoxyacetate is unique due to its combination of a long hydrophobic chain and a phenoxyacetate group. This combination imparts distinct surface-active properties, making it more effective in stabilizing emulsions and forming micelles compared to other similar compounds.
Properties
CAS No. |
112208-99-8 |
|---|---|
Molecular Formula |
C26H44O3 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
octadecyl 2-phenoxyacetate |
InChI |
InChI=1S/C26H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-26(27)24-29-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3 |
InChI Key |
QXNQGHVSCHRCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
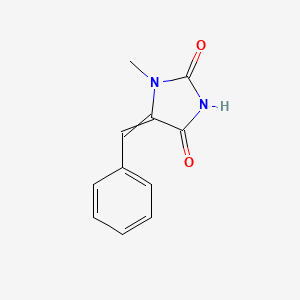
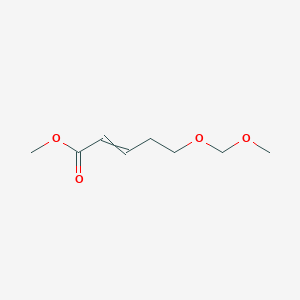
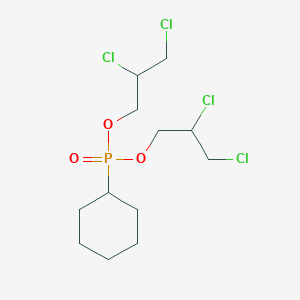
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
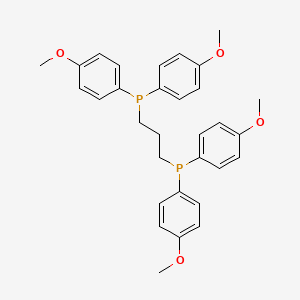
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
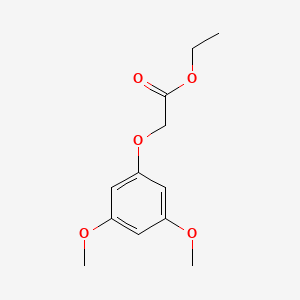

![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
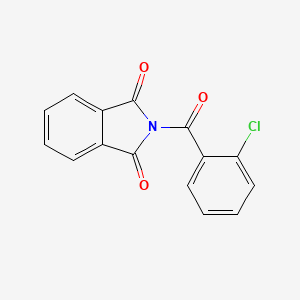
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)

